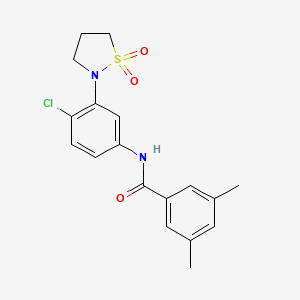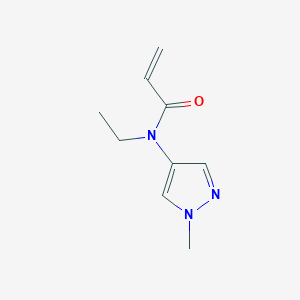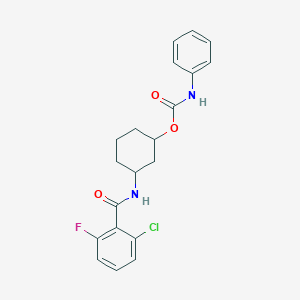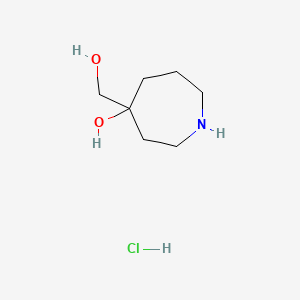![molecular formula C23H20BrFN4O2 B2940795 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 1111158-05-4](/img/structure/B2940795.png)
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups and structural features. It has a bromophenyl group, an oxadiazole ring, a fluorine atom, a methyl group, a piperidine ring, and a quinolinone structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and quinolinone rings, along with the piperidine ring, would contribute to the rigidity of the molecule, while the bromophenyl group would add significant steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water . The exact melting point, boiling point, and other physical properties would depend on the precise arrangement of the atoms and the intermolecular forces between the molecules.科学的研究の応用
Radiosynthesis for PET Imaging
Compounds structurally related to the one mentioned have been explored for their potential in positron emission tomography (PET) imaging. For example, AZD8931, a compound with a complex structure including a quinazoline moiety, has been radiolabeled for PET imaging to study EGFR, HER2, and HER3 signaling pathways in cancers (Wang, Gao, & Zheng, 2014).
Anticancer Activity
Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and showed moderate to high levels of antitumor activities against various cancer cell lines, indicating potential applications in cancer therapy (Fang et al., 2016).
Antimicrobial Activity
A series of derivatives have been synthesized for their antibacterial and antifungal activities, showcasing the potential use of structurally similar compounds in developing new antimicrobial agents. For instance, compounds with oxadiazole and piperidine moieties demonstrated significant activity against various bacterial and fungal strains, hinting at the broad spectrum of applications in combating microbial infections (Sirgamalla & Boda, 2019).
Anticonvulsant Properties
Compounds with a tetrahydroisoquinoline skeleton, including piperidine derivatives, have shown potent anticonvulsant activity, highlighting their potential as therapeutic agents for epilepsy and related disorders (Gitto et al., 2006).
Safety and Hazards
特性
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN4O2/c1-28-13-17(23-26-22(27-31-23)14-6-5-7-15(24)10-14)21(30)16-11-18(25)20(12-19(16)28)29-8-3-2-4-9-29/h5-7,10-13H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIBBBLQMCYHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine](/img/structure/B2940719.png)



![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2940726.png)
methanone](/img/structure/B2940727.png)
![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)
![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2940730.png)

![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)
